1-(Benzenesulfonyl)pyrazolidin-3-one
Overview
Description
1-(Phenylsulfonyl)tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol . This compound is known for its unique structure, which includes a pyrazolone ring substituted with a phenylsulfonyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)pyrazolidin-3-one typically involves the reaction of a pyrazolone derivative with a phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
1-(Phenylsulfonyl)tetrahydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding sulfoxide or sulfide derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction yields sulfoxide or sulfide derivatives.
Scientific Research Applications
1-(Phenylsulfonyl)tetrahydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, 1-(Benzenesulfonyl)pyrazolidin-3-one is explored as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-(Phenylsulfonyl)tetrahydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)pyrazole: This compound has a similar structure but lacks the tetrahydro moiety. It exhibits different chemical and biological properties due to the absence of the tetrahydro ring.
1-(Phenylsulfonyl)imidazole: This compound contains an imidazole ring instead of a pyrazolone ring. It has distinct chemical reactivity and biological activities compared to 1-(Benzenesulfonyl)pyrazolidin-3-one.
1-(Phenylsulfonyl)pyrrole: This compound features a pyrrole ring and exhibits unique chemical and biological properties. Its reactivity and applications differ from those of this compound.
The uniqueness of this compound lies in its specific structure, which combines a pyrazolone ring with a phenylsulfonyl group, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrazolidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-9-6-7-11(10-9)15(13,14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRUXVFIUOZPQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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